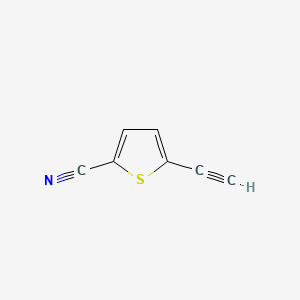

5-ethynylthiophene-2-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-ethynylthiophene-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H3NS. It contains a thiophene ring and a carbonitrile group, making it a compound of interest in various scientific research fields due to its potential biological and industrial applications.

准备方法

The synthesis of 5-ethynylthiophene-2-carbonitrile involves several steps. One common method includes the reaction of 2-thiophenecarbonitrile with ethynyl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反应分析

5-ethynylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine using reagents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under appropriate conditions

科学研究应用

Organic Synthesis

5-Ethynylthiophene-2-carbonitrile as a Building Block

This compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecular architectures. Its reactivity allows it to participate in various coupling reactions, such as:

- Sonogashira Coupling : This reaction involves the coupling of terminal alkynes with aryl halides or other electrophiles. For instance, this compound has been utilized in synthesizing nucleoside derivatives through Sonogashira coupling, demonstrating its utility in modifying nucleic acids for therapeutic applications .

- Metal-Metal Quadruple Bonds : Research has shown that this compound can support metal-metal quadruple bonds when used as a ligand in coordination chemistry. This property is crucial for the development of new materials with unique electronic properties .

Material Science

Conductive Polymers and Sensors

The incorporation of this compound into polymer matrices has led to the development of conductive materials with potential applications in sensors and electronics:

- Electrochemical Sensors : The compound has been integrated into biosensors for detecting biomolecules such as hydrogen peroxide. For example, a study demonstrated that silver nanoparticles attached to a composite layer containing thiophene derivatives exhibited high sensitivity and rapid response times in detecting H₂O₂ in urine samples .

- Battery Applications : In the context of energy storage, this compound has been explored as part of nonaqueous electrolyte systems in batteries. Its ability to enhance the electrochemical performance of battery materials shows promise for improving energy efficiency and storage capacity .

Biological Applications

Pharmacological Studies

The pharmacological potential of this compound is being investigated, particularly in relation to its interactions with biological targets:

- Nucleoside Derivatives : The modification of nucleosides through the incorporation of this compound has led to compounds with enhanced binding affinities to adenosine receptors. These derivatives are being studied for their potential therapeutic effects against various diseases, including cancer .

Data Tables

Case Studies

- Nucleoside Derivative Synthesis : A study demonstrated the successful synthesis of nucleoside derivatives using this compound through Sonogashira coupling, leading to compounds with significant biological activity against adenosine receptors .

- Electrochemical Sensor Development : Research on thiophene-based conductive polymers revealed that incorporating this compound significantly improved sensor performance, achieving detection limits as low as 0.24 mM for hydrogen peroxide .

- Battery Performance Enhancement : The integration of this compound into nonaqueous electrolyte systems showed improved charge-discharge cycles and overall battery efficiency, indicating its potential role in next-generation energy storage solutions .

作用机制

The mechanism of action of 5-ethynylthiophene-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

5-ethynylthiophene-2-carbonitrile can be compared with other thiophene derivatives such as:

Thiophene-2-carbonitrile: Similar in structure but lacks the ethynyl group, which may result in different reactivity and applications.

2-Thiopheneethanol: Contains a hydroxyl group instead of a nitrile group, leading to different chemical properties and uses.

3-Thiophenecarbonitrile:

The presence of the ethynyl group in this compound makes it unique and potentially more versatile in certain chemical reactions and applications.

生物活性

5-Ethynylthiophene-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethynyl group at the 5-position and a carbonitrile group at the 2-position. This unique structure contributes to its electronic properties and reactivity, making it a candidate for various biological applications.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₆N₂S |

| Molar Mass | 162.22 g/mol |

| Functional Groups | Ethynyl, Carbonitrile |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression. The carbonitrile group can participate in nucleophilic attacks, influencing various biochemical pathways. Notably, its mechanism includes:

- Inhibition of Tubulin Assembly : Similar to other thiophene derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .

- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis through the intrinsic mitochondrial pathway, leading to cell cycle arrest and programmed cell death .

Biological Activity Studies

Research has highlighted the significant anticancer properties of this compound. A summary of key findings is presented below:

Case Studies

- Anticancer Efficacy : In a study assessing derivatives of thiophene compounds, this compound was noted for its potent antiproliferative effects against HeLa and CEM cell lines. The compound's ability to inhibit tubulin assembly was correlated with its cytotoxicity, highlighting its potential as an anticancer agent .

- Mechanistic Insights : Further investigations revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a mechanism underlying its anticancer effects.

属性

IUPAC Name |

5-ethynylthiophene-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3NS/c1-2-6-3-4-7(5-8)9-6/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPWNXMZXPEZGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。